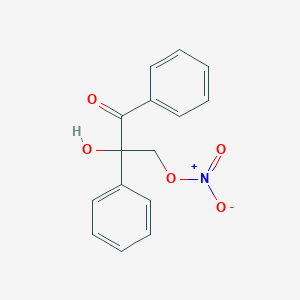
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is an organic compound with a complex structure that includes both hydroxyl and nitrate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate typically involves the nitration of a precursor compound. One common method involves the reaction of 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride with nitric acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully regulated to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of nitric acid and the potential hazards associated with nitrate compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrate group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2,3-diphenyl-3-oxopropanoic acid.
Reduction: Formation of 2-Hydroxy-3-amino-2,3-diphenylpropyl nitrate.
Substitution: Formation of 2-Hydroxy-3-azido-2,3-diphenylpropyl nitrate.
Scientific Research Applications
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl amine
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl azide
Uniqueness
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is unique due to the presence of both hydroxyl and nitrate groups, which confer distinct chemical reactivity and biological activity. The nitrate group allows for the release of nitric oxide, a key signaling molecule, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
112213-71-5 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) nitrate |
InChI |
InChI=1S/C15H13NO5/c17-14(12-7-3-1-4-8-12)15(18,11-21-16(19)20)13-9-5-2-6-10-13/h1-10,18H,11H2 |
InChI Key |
SMNCJFJRAJSMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CO[N+](=O)[O-])(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



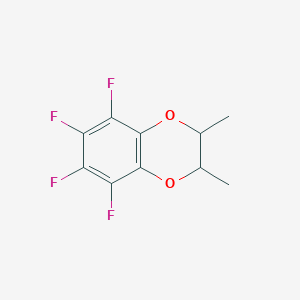
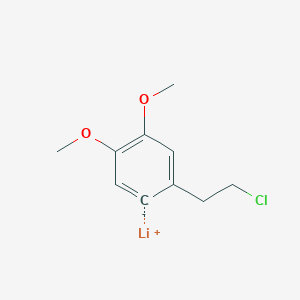

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
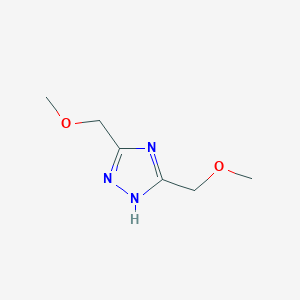

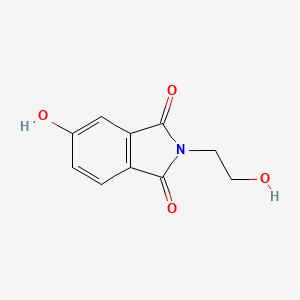

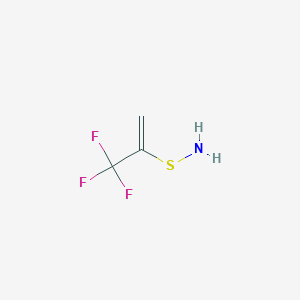
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
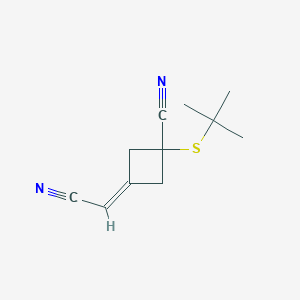

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
